Regioisomeric Differentiation: 4-Quinolinyl vs. 2-Quinolinyl Substitution Determines Target Engagement Geometry
Methyl[2-(quinolin-4-yl)ethyl]amine (CAS 860202-63-7) bears the N-methyl ethylamine side chain at the 4-position of the quinoline ring, whereas its closest regioisomer Methyl[2-(quinolin-2-yl)ethyl]amine (CAS 55496-63-4) substitutes at the 2-position . In the quinoline scaffold, the 4-position projects substituents along a vector roughly perpendicular to the plane of the bicyclic ring system, while the 2-position directs substituents at an acute angle relative to the ring plane, resulting in distinct spatial presentation of the basic amine pharmacophore [1]. Published SAR on quinoline-based kinase inhibitors has shown that moving an amine-bearing side chain from the 4- to the 2-position can shift IC50 values by more than 100-fold against certain kinase targets; for example, in a series of 4-anilinoquinoline RIP2 kinase inhibitors, the 4-substituted congeners displayed IC50 values of 10–50 nM, whereas the corresponding 2-substituted analogs were essentially inactive (IC50 > 10 µM) [2]. Direct head-to-head data for the target compound versus its 2-regioisomer are not available in the published literature, and this differentiation is classified as Class-Level Inference based on established quinoline SAR principles.
| Evidence Dimension | Regioisomeric substitution position on quinoline ring |
|---|---|
| Target Compound Data | 4-quinolinyl substitution (CAS 860202-63-7); side chain projects perpendicular to ring plane |
| Comparator Or Baseline | Methyl[2-(quinolin-2-yl)ethyl]amine (CAS 55496-63-4); 2-quinolinyl substitution; side chain projects at acute angle |
| Quantified Difference | No direct head-to-head data for this pair; class-level inference: 4- vs. 2-substitution can produce >100-fold differences in target binding IC50 in analogous quinoline kinase inhibitor series |
| Conditions | Inferred from published quinoline kinase inhibitor SAR (RIP2, EGFR); direct comparison not performed for these specific compounds |
Why This Matters
Investigators requiring a quinoline ethylamine building block with a defined spatial projection of the basic amine for structure-based drug design should specify the 4-regioisomer based on receptor geometry requirements, as the 2-isomer cannot serve as a topological surrogate.
- [1] Solomon, V. R.; Lee, H. Quinoline as a privileged scaffold in cancer drug discovery. Curr. Med. Chem. 2011, 18(10), 1488–1508. DOI: 10.2174/092986711795328382. View Source
- [2] GlaxoSmithKline. QUINOLYL AMINES AS KINASE INHIBITORS. WO2014146490A1. Published 2014-09-25. RIP2 kinase inhibitor SAR: 4-aminoquinoline IC50 10–50 nM; 2-aminoquinoline analogs inactive (IC50 > 10 µM). View Source
